Fmoc-L-phenylglycinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

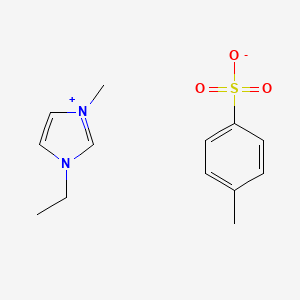

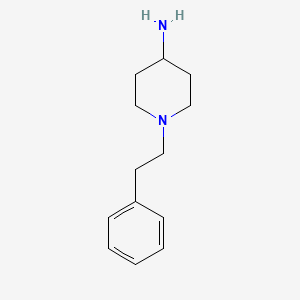

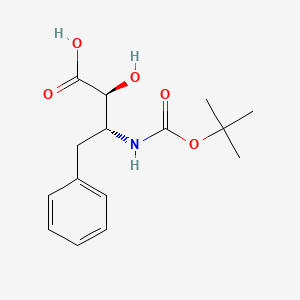

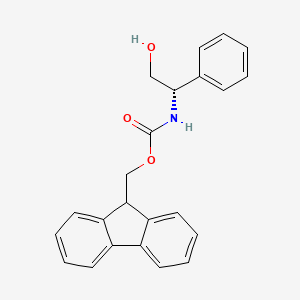

Fmoc-L-phenylglycinol is a compound with the CAS Number: 215178-44-2 and a molecular weight of 359.42 . It is used for research purposes .

Synthesis Analysis

The synthesis of Fmoc-phenylglycine involves the addition of L-(+)-α-phenylglycine (1 mM) and Fmoc Chloride (1.2 mM) to a 1.5 mL mixture of tap water and ethanol (3:1). The mixture is then kept at 60°C under continuous stirring .Molecular Structure Analysis

The molecular formula of Fmoc-L-phenylglycinol is C23H21NO3 . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-L-phenylglycinol has inherent hydrophobicity and aromaticity due to the Fmoc moiety, which promotes building block association . The fluorenyl group is highly fluorescent, making it suitable for analysis by reversed phase HPLC .Wissenschaftliche Forschungsanwendungen

Fmoc-L-phenylglycinol: A Comprehensive Analysis of Scientific Research Applications: Fmoc-L-phenylglycinol is a compound used in various scientific research fields. Below is a detailed analysis of its potential applications, inferred from the available information on similar compounds:

Hydrogel Formation

Fmoc-L-phenylglycinol may have applications in the formation of hydrogels. Similar compounds, such as Fmoc-diphenylalanine, have been shown to form supramolecular nanostructures in aqueous media, leading to biofunctional hydrogel materials .

Antibacterial Activity

There is potential for antibacterial activity with Fmoc-L-phenylglycinol. Research on Fmoc-phenylalanine has demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Peptide Fragment Organization

The compound could be involved in the study of peptide fragment organization. The structural and macroscopic architecture of similar peptides like Fmoc-FF is known to be influenced by preparation methods and experimental conditions .

Supramolecular Material Study

Fmoc-L-phenylglycinol might be used in the study of supramolecular materials, as related research indicates that peptide derivatives can significantly affect the material’s properties .

Drug Delivery Systems

Due to its structural properties, Fmoc-L-phenylglycinol could be explored for use in drug delivery systems, leveraging its potential for self-assembly into nanostructures .

Biomaterials Engineering

The compound may find applications in biomaterials engineering, particularly in designing materials with specific biological functions .

Safety And Hazards

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATSPGUSOQBNRU-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-phenylglycinol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.